N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride
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Overview
Description
N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride is a chemical compound with a molecular formula of C7H13Cl2N3OS It is characterized by the presence of a thiazole ring, an aminomethyl group, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea.
Introduction of the Aminomethyl Group: The aminomethyl group is introduced via a Mannich reaction, where formaldehyde and a secondary amine react with the thiazole derivative.
Acetylation: The final step involves the acetylation of the aminomethyl-thiazole intermediate using acetic anhydride or acetyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale reactors to carry out the sequential reactions.
Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing crystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of N-substituted thiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in metal-catalyzed reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to biological substrates.
Antimicrobial Activity: Exhibits antimicrobial properties against certain bacterial strains.
Medicine
Drug Development: Investigated for its potential use in developing new pharmaceuticals.
Therapeutic Agents: Potential use as a therapeutic agent due to its bioactive properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Agriculture: Potential use in the formulation of agrochemicals.
Mechanism of Action
The mechanism of action of N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the thiazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]-N,N-dimethylamine dihydrochloride
- 4-(Aminomethyl)-N-methyl-1,3-thiazol-2-amine dihydrochloride
Uniqueness
N-[[4-(Aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]acetamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS.2ClH/c1-5(11)9-3-7-10-6(2-8)4-12-7;;/h4H,2-3,8H2,1H3,(H,9,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCXXIWBMAPNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=CS1)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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